MPO-IN-28

Description

Propriétés

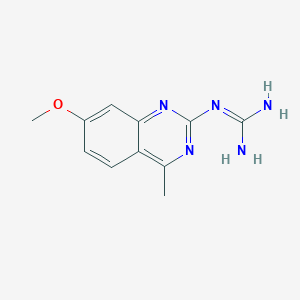

IUPAC Name |

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBMSSBTCGJZEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MPO-IN-28: An In-Depth Technical Guide on its Multifaceted Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPO-IN-28, chemically identified as N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, is a small molecule that has been characterized with multiple distinct mechanisms of action. This technical guide provides a comprehensive overview of its known biological activities, including its roles as a myeloperoxidase (MPO) inhibitor, an adenosine (B11128) A2B receptor antagonist, and a neuropeptide Y-like receptor 7 (NPYLR7) agonist. The polypharmacology of this compound presents both opportunities and challenges for its therapeutic development, necessitating a clear understanding of its effects on different signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways to support further research and development efforts.

Quantitative Data Summary

The diverse biological activities of this compound are quantified by various metrics across different target classes. The following table summarizes the key quantitative data from published literature and commercial sources.

| Target | Activity | Metric | Value | Organism | Source |

| Myeloperoxidase (MPO) | Inhibition | IC50 | 44 nM | Not Specified | [1] |

| Adenosine A2B Receptor | Antagonism | Ki | 2.15 µM | Human | [2] |

| Neuropeptide Y-like Receptor 7 (NPYLR7) | Agonism | - | Activity at 10 µM | Aedes aegypti | [2] |

Myeloperoxidase (MPO) Inhibition

This compound is most prominently marketed as a potent inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase primarily found in neutrophils.[1] MPO plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are essential for pathogen destruction.[3] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders, making it a compelling therapeutic target.[4]

Mechanism of Action: MPO Inhibition

This compound is reported to be an inhibitor of MPO with an IC50 of 44 nM.[1] The precise mechanism of inhibition (e.g., reversible, irreversible, competitive) has not been detailed in primary scientific literature but is presented here based on vendor-supplied information. By inhibiting MPO, this compound is presumed to reduce the production of cytotoxic and pro-inflammatory oxidants, thereby mitigating tissue damage associated with chronic inflammation.

Signaling Pathway: Myeloperoxidase Catalytic Cycle

The following diagram illustrates the catalytic cycle of MPO and the presumed point of inhibition by this compound.

Experimental Protocol: General MPO Inhibition Assay

While a specific protocol for this compound is not available from a primary source, a general protocol for assessing MPO inhibition is as follows:

-

Reagents and Buffers:

-

Human MPO enzyme

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Hydrogen peroxide (H₂O₂) solution

-

Amplex® Red reagent (or other suitable peroxidase substrate)

-

This compound (dissolved in DMSO)

-

-

Assay Procedure:

-

Add MPO enzyme to the wells of a 96-well plate containing assay buffer.

-

Add varying concentrations of this compound to the wells and incubate for a pre-determined time.

-

Initiate the reaction by adding a mixture of H₂O₂ and Amplex® Red.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Adenosine A2B Receptor Antagonism

The chemical entity N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, corresponding to this compound, was first described in the scientific literature as an adenosine A2B receptor antagonist.[2] The adenosine A2B receptor is a G-protein coupled receptor that is activated by adenosine and is involved in various physiological processes, including inflammation, angiogenesis, and bronchoconstriction.

Mechanism of Action: Adenosine A2B Receptor Antagonism

This compound acts as an antagonist at the human adenosine A2B receptor with a Ki of 2.15 µM.[2] As an antagonist, it binds to the receptor but does not provoke a biological response. Instead, it blocks or dampens the agonist-mediated response. The antagonism of the A2B receptor can have anti-inflammatory effects.

Signaling Pathway: Adenosine A2B Receptor

The diagram below outlines the signaling pathway of the adenosine A2B receptor and its antagonism by this compound.

Experimental Protocol: Radioligand Binding Assay for A2B Receptor

The following protocol is a summary of the methodology used to determine the Ki of this compound for the adenosine A2B receptor, as described by Webb et al. (2003).[2]

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human adenosine A2B receptor are cultured.

-

Cell membranes are prepared by homogenization and centrifugation.

-

-

Radioligand Binding Assay:

-

Membrane preparations are incubated with a radiolabeled A2B receptor agonist (e.g., [³H]NECA).

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to allow for binding equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Neuropeptide Y-like Receptor 7 (NPYLR7) Agonism

In a separate line of research, this compound was identified as an agonist of the neuropeptide Y-like receptor 7 (NPYLR7) in the mosquito Aedes aegypti.[2] This discovery was made during a screen for small molecules that could mimic the post-blood-meal suppression of host-seeking behavior in mosquitoes, offering a novel strategy for vector control.

Mechanism of Action: NPYLR7 Agonism

This compound was shown to induce calcium mobilization in HEK293T cells expressing the mosquito NPYLR7 at a concentration of 10 µM.[2] As an agonist, it activates the receptor to elicit a biological response, which in the context of the mosquito, leads to the inhibition of blood-feeding behavior.

Logical Relationship: NPYLR7 Agonism and Mosquito Behavior

The following diagram illustrates the workflow and logical relationship leading to the identification of this compound as an NPYLR7 agonist that inhibits mosquito biting.

Experimental Protocol: Calcium Mobilization Assay

The protocol for the calcium mobilization assay, as described by Duvall et al. (2019), is summarized below.[2]

-

Cell Culture and Transfection:

-

HEK293T cells are cultured and transiently transfected with a plasmid encoding the A. aegypti NPYLR7 and a promiscuous G-protein.

-

-

Calcium Assay:

-

Transfected cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline fluorescence is measured.

-

This compound (at 10 µM) is added to the wells.

-

Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence.

-

An increase in fluorescence indicates receptor activation and subsequent calcium mobilization.

-

Conclusion

This compound is a compound with a complex pharmacological profile, demonstrating potent inhibition of myeloperoxidase, antagonism of the adenosine A2B receptor, and agonism of an insect neuropeptide receptor. This polypharmacology underscores the importance of thorough characterization of small molecules in drug discovery. For researchers in the field of inflammation and cardiovascular disease, its potent MPO inhibitory activity is of primary interest. However, its off-target effects on the adenosine system in mammals should be carefully considered in the design and interpretation of in vitro and in vivo studies. The activity on the insect NPYLR7 receptor, while fascinating from a chemical biology and vector control perspective, is unlikely to be relevant for its therapeutic use in humans. This technical guide provides a foundational understanding of the multifaceted mechanisms of action of this compound to aid in its evaluation as a research tool and potential therapeutic agent.

References

MPO-IN-28: A Technical Guide to its Core Function as a Myeloperoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28 is a small molecule primarily investigated for its potent inhibitory activity against myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of various diseases. While exhibiting a multi-target profile, its core function and therapeutic potential are centered on the modulation of MPO activity. This technical guide provides an in-depth overview of this compound, focusing on its primary mechanism of action, associated signaling pathways, quantitative data, and detailed experimental protocols for its characterization.

Core Function: Inhibition of Myeloperoxidase (MPO)

This compound acts as a potent inhibitor of myeloperoxidase. MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space where it catalyzes the production of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), from hydrogen peroxide (H₂O₂) and chloride ions.[1][2] While essential for microbial killing in the innate immune response, excessive MPO activity and HOCl production can lead to oxidative damage to host tissues, contributing to the pathophysiology of numerous inflammatory diseases, including atherosclerosis, heart failure, and neurodegenerative disorders.[2][3]

This compound intervenes in this process by binding to the MPO enzyme, thereby reducing its catalytic activity and mitigating the downstream inflammatory cascade.[4]

Multi-Target Profile of this compound

It is important for researchers to be aware that this compound also demonstrates activity at other biological targets. It has been identified as an antagonist of the adenosine (B11128) A2B receptor and an agonist of the neuropeptide Y-like receptor 7 (NPYLR7).[5] This off-target activity should be considered when designing and interpreting experiments.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the biological activities of this compound.

| Target | Activity | Metric | Value | Cell Line/System |

| Myeloperoxidase (MPO) | Inhibition | IC₅₀ | 44 nM | Cell-free assay |

| Adenosine A2B Receptor | Antagonism | Kᵢ | 2.15 µM | HEK293 cells expressing human receptor[5] |

| Neuropeptide Y-like Receptor 7 (NPYLR7) | Agonism | - | Induces calcium mobilization at 10 µM | HEK293T cells expressing mosquito (A. aegypti) NPYLR7 receptors[5] |

This compound in the Context of Atherosclerosis Signaling

Atherosclerosis is a chronic inflammatory disease where MPO plays a significant pathogenic role.[6][7] MPO released by activated leukocytes in the arterial wall contributes to the oxidation of low-density lipoprotein (oxLDL), a key event in the formation of foam cells and the progression of atherosclerotic plaques.[7][8] This process triggers downstream inflammatory signaling pathways, including the activation of NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and further recruitment of immune cells.[9] this compound, by inhibiting MPO, can theoretically disrupt this pathological cascade.

Caption: MPO's role in atherosclerosis and the inhibitory action of this compound.

Experimental Protocols

MPO Inhibition Assay (Peroxidation Activity)

This protocol is adapted from commercially available MPO inhibitor screening kits and published literature.[10][11]

Principle: The peroxidase activity of MPO is measured by its ability to oxidize a substrate in the presence of H₂O₂, resulting in a fluorescent product. The rate of fluorescence generation is proportional to MPO activity, and inhibition is quantified by a decrease in this rate.

Materials:

-

Human MPO enzyme

-

MPO Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

-

MPO Peroxidation Substrate (e.g., a proprietary resorufin-based probe)

-

Hydrogen Peroxide (H₂O₂)

-

This compound

-

Positive control inhibitor (e.g., 4-Aminobenzohydrazide)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of MPO in MPO Assay Buffer.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in MPO Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

Prepare working solutions of the MPO Peroxidation Substrate and H₂O₂ in MPO Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

Add 20 µL of MPO Assay Buffer to the background wells.

-

Add 20 µL of the MPO working solution to the control and inhibitor wells.

-

Add 20 µL of the this compound serial dilutions or the positive control inhibitor to the respective inhibitor wells.

-

Add 20 µL of MPO Assay Buffer to the control wells.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a reaction mix containing the MPO Peroxidation Substrate and H₂O₂ in MPO Assay Buffer.

-

Add 40 µL of the reaction mix to all wells.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity kinetically at 37°C for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the background rate from all other rates.

-

Calculate the percent inhibition for each concentration of this compound relative to the control wells.

-

Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Adenosine A2B Receptor Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assay protocols.

Principle: The affinity of this compound for the adenosine A2B receptor is determined by its ability to compete with a radiolabeled ligand for binding to the receptor expressed in a cell membrane preparation.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human adenosine A2B receptor

-

Radioligand (e.g., [³H]DPCPX)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound

-

Non-specific binding control (e.g., a high concentration of a known A2B antagonist)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

Prepare a working solution of the radioligand in Binding Buffer.

-

-

Assay Setup (in 96-well plates):

-

To each well, add:

-

50 µL of Binding Buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.

-

50 µL of the radioligand working solution.

-

100 µL of the cell membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.

-

-

Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding versus the log of the this compound concentration.

-

Determine the IC₅₀ value from the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

NPYLR7 Calcium Mobilization Assay

This protocol is based on general procedures for measuring G-protein coupled receptor (GPCR) activation via intracellular calcium mobilization.[12]

Principle: NPYLR7 is a GPCR that, upon agonist binding, can lead to an increase in intracellular calcium concentration. This change in calcium levels can be detected using a calcium-sensitive fluorescent dye.

Materials:

-

HEK293T cells transiently or stably expressing the mosquito NPYLR7 and a calcium indicator (e.g., GCaMP) or loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

Known NPYLR7 agonist (positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Preparation:

-

Plate the NPYLR7-expressing HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

If not using a genetically encoded calcium indicator, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and the positive control agonist in Assay Buffer.

-

-

Measurement:

-

Place the cell plate in the fluorescence microplate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading for each well.

-

Use the instrument's injector to add the this compound dilutions or the positive control to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after compound addition.

-

Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).

-

Plot the ΔF versus the log of the agonist concentration.

-

Determine the EC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Workflow for Characterizing a Novel MPO Inhibitor

The following diagram outlines a typical workflow for the discovery and preclinical characterization of a novel MPO inhibitor like this compound.

Caption: A generalized workflow for the discovery of MPO inhibitors.

Conclusion

This compound is a valuable research tool for investigating the role of myeloperoxidase in health and disease. Its primary function as a potent MPO inhibitor makes it suitable for studying the pathological consequences of excessive MPO activity. However, its off-target activities necessitate careful experimental design and interpretation of results. The detailed protocols and workflow provided in this guide offer a comprehensive framework for researchers to effectively utilize and characterize this compound and similar compounds in their drug discovery and development efforts.

References

- 1. Myeloperoxidase - Wikipedia [en.wikipedia.org]

- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unexpected Role of MPO-Oxidized LDLs in Atherosclerosis: In between Inflammation and Its Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophage Myeloperoxidase Regulation by Granulocyte Macrophage Colony-Stimulating Factor in Human Atherosclerosis and Implications in Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]

- 10. assaygenie.com [assaygenie.com]

- 11. resources.bio-techne.com [resources.bio-techne.com]

- 12. Next Generation Neuropeptide Y Receptor Small Molecule Agonists Inhibit Mosquito Biting Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Myeloperoxidase Inhibitor MPO-IN-28

For Research, Scientific, and Drug Development Professionals

Abstract

MPO-IN-28 is a potent and irreversible inhibitor of myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils that plays a critical role in the innate immune response. While essential for host defense, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular conditions. This compound, also identified as Compound 28, has demonstrated significant inhibitory effects on MPO's catalytic activity, particularly its chlorinating function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its known effects on relevant signaling pathways.

Core Compound Data and Inhibitory Profile

This compound is a selective inhibitor of myeloperoxidase. Its primary function is to curtail the enzymatic activity of MPO, which, in the presence of hydrogen peroxide and chloride ions, produces hypochlorous acid—a potent oxidizing and chlorinating agent. The overproduction of hypochlorous acid can lead to tissue damage and exacerbate inflammatory responses.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy against MPO.

| Assay Type | Target Activity | IC50 Value | Cell Type/System | Reference |

| Taurine (B1682933) Chlorination Assay | MPO Chlorination | 44 nM | Cell-free | [1][2] |

| LDL Oxidation Assay | MPO-mediated LDL Oxidation | 90 nM | Cell-free | |

| Neutrophil Chlorination Assay | MPO Chlorination | ~93.1 µM | Human Neutrophils | |

| COVID-19 Plasma Assay | MPO Activity | ~51-59% inhibition at 10 µM | Human Plasma | [3] |

Mechanism of Action

This compound is classified as an irreversible, mechanism-based inhibitor.[1][2] Its inhibitory action is dependent on the catalytic cycle of MPO. The enzyme's reactive intermediates, Compound I and Compound II, oxidize this compound, leading to the formation of a reactive species that covalently binds to the enzyme, thereby causing its irreversible inactivation.

Key Experimental Protocols

The following protocols are fundamental to the characterization of this compound's inhibitory activity.

Taurine Chlorination Assay for MPO Inhibition

This assay quantifies the chlorinating activity of MPO by measuring the formation of taurine chloramine (B81541).

Principle: MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl). The HOCl is trapped by taurine to form the more stable taurine chloramine. The amount of taurine chloramine is then determined by its ability to oxidize a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), in the presence of iodide.

Protocol:

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (20 mM, pH 7.4)

-

Myeloperoxidase (10 nM)

-

Diethylenetriaminepentaacetic acid (DTPA, 100 µM)

-

Cetyltrimethylammonium chloride (CTAC, 0.03%)

-

Sodium Chloride (NaCl, 140 mM)

-

Taurine (5 mM)

-

Hydrogen Peroxide (H₂O₂, 40 µM)

-

Catalase

-

TMB solution

-

-

Assay Procedure:

-

In a 96-well plate, combine the phosphate buffer, MPO, DTPA, CTAC, NaCl, and taurine.

-

Add this compound at various concentrations.

-

Initiate the reaction by adding H₂O₂.

-

Incubate at 37°C.

-

Stop the reaction with catalase.

-

Quantify the generated taurine chloramine by adding the TMB solution and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MPO-Mediated Low-Density Lipoprotein (LDL) Oxidation Assay

This assay assesses the ability of this compound to prevent the oxidative modification of LDL by MPO.

Principle: MPO can oxidize LDL, a critical step in the pathogenesis of atherosclerosis. This assay measures the extent of LDL oxidation, often by quantifying the formation of conjugated dienes or other oxidation products.

Protocol:

-

Reagent Preparation:

-

Human LDL

-

Myeloperoxidase

-

Hydrogen Peroxide (H₂O₂)

-

This compound at various concentrations

-

-

Assay Procedure:

-

Incubate human LDL with MPO in the presence or absence of this compound.

-

Initiate the oxidation by adding H₂O₂.

-

Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time.

-

-

Data Analysis:

-

Calculate the rate of LDL oxidation for each condition.

-

Determine the IC50 value of this compound for the inhibition of LDL oxidation.

-

Signaling Pathways

Myeloperoxidase is a key player in inflammatory signaling cascades. While specific studies on the direct effects of this compound on these pathways are limited, its inhibition of MPO is expected to modulate downstream signaling. MPO has been shown to activate pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

MPO and NF-κB/MAPK Signaling

Experimental Workflows

Visualizing the experimental process can aid in understanding the evaluation of this compound.

Workflow for Determining this compound IC50

Workflow for Investigating Mechanism of Inhibition

Conclusion

This compound is a valuable research tool for investigating the role of myeloperoxidase in health and disease. Its high potency and irreversible mechanism of action make it a suitable candidate for studies aimed at understanding the pathological consequences of excessive MPO activity. The provided data and protocols serve as a foundational guide for researchers and drug development professionals working in the field of inflammation and cardiovascular disease. Further research is warranted to fully elucidate the effects of this compound on specific downstream signaling pathways and its therapeutic potential in various disease models.

References

N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine: An Analysis of Available Chemical Data

Despite a comprehensive search of scientific literature and chemical databases, detailed chemical properties, experimental protocols, and biological activity data for the specific compound N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine remain largely undocumented in publicly accessible resources. While the constituent chemical moieties, quinazoline (B50416) and guanidine (B92328), are well-studied and known for their diverse pharmacological activities, information pertaining to this particular isomeric combination is scarce. This technical guide aims to provide an overview of the available information and contextualize it within the broader understanding of related compounds.

Physicochemical Properties

For comparison, a structurally related isomer, 2-(4-Methoxy-8-methylquinazolin-2-yl)guanidine , is listed in PubChem with the following computed properties[3]:

| Property | Value | Source |

| Molecular Formula | C11H13N5O | PubChem |

| Molecular Weight | 231.25 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

It is crucial to note that these values are for a different positional isomer and should be considered as indicative rather than definitive for N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine have not been found in the surveyed literature. Generally, the synthesis of N-quinazolinyl-guanidines can be achieved through the reaction of a suitable 2-aminoquinazoline (B112073) derivative with a guanylating agent.

A potential synthetic approach could be conceptualized as a multi-step process, although this remains speculative without experimental validation.

Caption: A conceptual workflow for the synthesis of N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine.

Biological Activity and Signaling Pathways

Direct experimental evidence of the biological activity or the mechanism of action of N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine is not available. However, the guanidine and quinazoline scaffolds are present in numerous biologically active molecules, offering a basis for potential areas of investigation.[4][5]

Guanidine-containing compounds exhibit a wide range of pharmacological effects, including acting as anti-inflammatory agents, inhibitors of the Na+/H+ exchanger, and nitric oxide synthase inhibitors.[4][5] The guanidinium (B1211019) group's ability to form strong hydrogen bonds and electrostatic interactions makes it a key feature in the binding of many ligands to their biological targets.[1][2]

Quinazoline derivatives are also known for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] For instance, some quinazoline-based compounds are known to act as inhibitors of tyrosine kinases, which are crucial components of cellular signaling pathways.[7] A related compound, 2-guanidine-4-methylquinazoline, has been identified as a competitive antagonist of GABAA receptors.[8]

Given the functionalities present in N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, it could potentially interact with various biological targets. A hypothetical interaction model can be visualized as follows:

Caption: A generalized diagram illustrating a potential mechanism of action for the compound.

Conclusion

References

- 1. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 2. scienceopen.com [scienceopen.com]

- 3. 2-(4-Methoxy-8-methylquinazolin-2-yl)guanidine | C11H13N5O | CID 3135990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 8. 2-Guanidine-4-methylquinazoline acts as a novel competitive antagonist of A type γ-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

MPO-IN-28: A Technical Guide to its Function as an Adenosine A2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28 is a quinazoline (B50416) derivative that has been identified as an antagonist of the adenosine (B11128) A2B receptor (A2BAR). This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, mechanism of action as an A2BAR antagonist, and the experimental methodologies used for its characterization. It is important to note that while this compound has also been described as a myeloperoxidase (MPO) inhibitor, this document will exclusively focus on its properties related to the adenosine A2B receptor, as per the specified topic.

Chemical and Physical Properties

This compound, also referred to as compound 25 in the primary literature, is chemically known as N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine[1]. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₃N₅O |

| Molecular Weight | 231.3 g/mol |

| Appearance | Solid |

| Solubility | Slightly soluble in DMSO |

| CAS Number | 37836-90-1 |

Adenosine A2B Receptor Antagonism

This compound exhibits antagonistic activity at the human adenosine A2B receptor. The primary evidence for this activity comes from radioligand binding assays, which demonstrate its ability to displace a known radioligand from the receptor.

Binding Affinity

The binding affinity of this compound for the human adenosine A2B receptor was determined using membrane preparations from HEK293 cells stably expressing the receptor. The inhibition constant (Ki) was found to be 2.15 µM[1]. The binding affinities for other adenosine receptor subtypes were also evaluated to determine the selectivity of this compound.

| Receptor Subtype | Cell Line/Tissue Source | Ki (µM) |

| Human Adenosine A2B | HEK293 Cells | 2.15 |

| Rat Adenosine A1 | Rat Brain | > 10 |

| Rat Adenosine A2A | Rat Brain | > 10 |

| Human Adenosine A1 | CHO Cells | > 10 |

| Human Adenosine A3 | CHO Cells | > 10 |

Data sourced from Webb, T.R., et al. (2003).[1]

The data indicates that this compound is a low-micromolar antagonist of the human A2B receptor with weak affinity for other adenosine receptor subtypes, suggesting a degree of selectivity for the A2B receptor.

Mechanism of Action: A2B Receptor Signaling Pathway

The adenosine A2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins. Upon activation by its endogenous ligand, adenosine, the A2B receptor initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular inositol (B14025) phosphates and diacylglycerol, leading to a rise in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). As an antagonist, this compound binds to the A2B receptor but does not elicit a cellular response. Instead, it blocks the binding of adenosine and other agonists, thereby inhibiting the downstream signaling pathways.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound as an adenosine A2B receptor antagonist.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a typical radioligand displacement assay to determine the binding affinity (Ki) of a test compound like this compound for the human adenosine A2B receptor.

1. Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human adenosine A2B receptor.

-

Radioligand: A suitable radiolabeled antagonist for the A2B receptor (e.g., [³H]-DPCPX or another appropriate ligand).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2B receptor antagonist (e.g., Xanthine Amine Congener, XAC).

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase (to remove endogenous adenosine).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Cell membranes (typically 20-50 µg of protein per well)

-

Radioligand at a concentration near its Kd value.

-

Either this compound at varying concentrations, assay buffer (for total binding), or the non-specific binding control.

-

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This protocol describes a representative functional assay to confirm the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced cAMP production in whole cells.

1. Materials:

-

Cells: HEK293 cells stably expressing the human adenosine A2B receptor.

-

Cell Culture Medium: Appropriate medium for HEK293 cells (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Agonist: A known A2B receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).

-

Test Compound: this compound.

-

PDE Inhibitor: A phosphodiesterase inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cAMP.

-

Lysis Buffer.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen-based).

2. Procedure:

-

Seed the HEK293-A2B cells in a 96-well plate and grow to a suitable confluency.

-

On the day of the assay, wash the cells with serum-free medium.

-

Pre-incubate the cells with the PDE inhibitor (e.g., IBMX) in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Add serial dilutions of this compound to the wells and incubate for a further period (e.g., 15-30 minutes).

-

Stimulate the cells by adding the A2B agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a defined time (e.g., 15-30 minutes) at 37°C. Include control wells with no agonist (basal) and agonist only (maximal stimulation).

-

Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.

3. Data Analysis:

-

Normalize the data, setting the basal cAMP level as 0% and the maximal agonist-stimulated cAMP level as 100%.

-

Plot the percentage of inhibition of the agonist response as a function of the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.

Conclusion

This compound is a quinazoline-based compound that acts as a low-micromolar antagonist of the human adenosine A2B receptor. Its characterization has been primarily through radioligand binding assays, which have established its binding affinity and selectivity profile. While detailed functional data is not extensively published, its antagonistic nature is confirmed. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential adenosine A2B receptor antagonists. This information is valuable for researchers and drug development professionals interested in targeting the A2B receptor for therapeutic purposes.

References

An In-depth Technical Guide to the NPYLR7 Agonist Activity of MPO-IN-28

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the agonist activity of MPO-IN-28 on the Neuropeptide Y-like Receptor 7 (NPYLR7) in the mosquito species Aedes aegypti. This compound, while also identified as a myeloperoxidase (MPO) inhibitor, has been characterized as an agonist of NPYLR7, a receptor pivotal in the regulation of mosquito host-seeking and feeding behaviors.[1] Activation of this receptor provides a novel avenue for vector control by suppressing the drive of mosquitoes to bite and feed on humans.[2][3]

Core Concepts

The NPYLR7 receptor in Aedes aegypti is a key component of a signaling pathway that governs the suppression of host-seeking behavior, particularly after a blood meal.[2] This prolonged state of satiety is crucial for the mosquito's reproductive cycle, as it allows for digestion and egg development.[4] Pharmacological activation of NPYLR7 with small-molecule agonists like this compound can artificially induce this state of satiety, thereby inhibiting the mosquito's inclination to seek a host and feed.[2][5] This mechanism presents a promising strategy for the prevention of mosquito-borne diseases.

Quantitative Data Summary

The agonist activity of this compound and related compounds on NPYLR7 has been quantified through various in vitro and in vivo assays. The data below summarizes key findings from published research.

| Compound/Activity | Assay Type | Cell Line | Concentration/Potency | Effect |

| This compound | Calcium Mobilization Assay | HEK293T cells expressing A. aegypti NPYLR7 | 10 µM | Induced calcium mobilization[1] |

| This compound | In vivo Blood-Feeding Assay | Aedes aegypti mosquitoes | 100 µM (dietary administration) | Inhibition of blood-feeding behavior[1] |

| Reference NPYLR7 Agonist | In vitro Activity Assay | Not specified | EC50: 19.6 µM | Half-maximal effective concentration for NPYLR7 activation[6] |

| Next-Generation Agonists | In vivo Blood-Feeding Assay | Aedes aegypti mosquitoes | 1 µM (dietary administration) | Suppression of blood-feeding from a live host[5][6][7] |

Signaling Pathway

Activation of NPYLR7 by an agonist such as this compound initiates an intracellular signaling cascade. In experimental settings, this G protein-coupled receptor has been shown to couple with a promiscuous Gα subunit, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[4] This calcium mobilization serves as a measurable output of receptor activation in cell-based assays.

Caption: NPYLR7 signaling cascade initiated by an agonist.

Experimental Protocols

The characterization of this compound and other NPYLR7 agonists involves a series of in vitro and in vivo experiments.

High-Throughput Screening for NPYLR7 Agonists

A foundational step in identifying compounds like this compound is the high-throughput screen.

Objective: To identify small molecules that activate the A. aegypti NPYLR7 receptor from a large compound library.

Methodology:

-

Cell Line Preparation: HEK293T cells are co-transfected with a plasmid encoding the A. aegypti NPYLR7 receptor and a promiscuous Gα subunit (e.g., murine Gqα15) to link receptor activation to a calcium signaling pathway.[4]

-

Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Screening: The compound library (e.g., 265,211 compounds) is dispensed into microplates containing the prepared cells.[2]

-

Signal Detection: Changes in intracellular calcium concentration upon compound addition are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

-

Hit Confirmation: Compounds that elicit a response are re-tested to confirm their activity and assess their potency (EC50 determination).

Caption: Workflow for high-throughput screening of NPYLR7 agonists.

In Vivo Behavioral Assays

Confirmed in vitro hits are then tested for their ability to modify mosquito behavior in vivo.

A. Miniport Olfactometer Assay

Objective: To assess the effect of NPYLR7 agonists on the attraction of mosquitoes to host cues.

Methodology:

-

Compound Administration: Female mosquitoes are fed a saline meal containing the test compound (e.g., this compound) at a specific concentration. A control group is fed a saline-only meal.[2]

-

Assay Setup: A miniport olfactometer is used, which presents mosquitoes with a choice between clean air and air carrying human scent.

-

Behavioral Observation: The number of mosquitoes that fly upwind towards the human-scented port is recorded over a set period.

-

Data Analysis: The attraction index of the compound-fed group is compared to the control group. A significant reduction in attraction indicates that the compound suppresses host-seeking behavior.[2]

B. "Mouse-in-Cage" Biting Assay

Objective: To determine if NPYLR7 agonists can inhibit blood-feeding on a live host.

Methodology:

-

Compound Feeding: As in the olfactometer assay, female mosquitoes are pre-fed with either the test compound in a saline meal or a control meal.[6][8]

-

Host Exposure: The mosquitoes are placed in a cage with an anesthetized mouse for a defined period (e.g., 15 minutes).[6][8]

-

Scoring: After the exposure period, the mosquitoes are examined, and the percentage that have taken a fresh blood meal is calculated.[6][8]

-

Statistical Analysis: The blood-feeding percentage of the treated group is compared to the control group to determine the inhibitory effect of the compound.[6][8]

Caption: Logical flow of in vivo behavioral assays.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Small molecule agonists of Ae. aegypti neuropeptide Y receptor block mosquito biting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Agonists of Ae. aegypti Neuropeptide Y Receptor Block Mosquito Biting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional and Genetic Characterization of Neuropeptide Y-Like Receptors in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Next-generation neuropeptide Y receptor small-molecule agonists inhibit mosquito-biting behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

biochemical pathways affected by MPO-IN-28

An in-depth technical guide has been developed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the biochemical pathways affected by the compound designated as MPO-IN-28. This guide clarifies the multiple reported activities of this molecule and focuses on its role as a Myeloperoxidase inhibitor.

Executive Summary

The compound referred to as this compound presents a complex pharmacological profile with multiple reported biological activities. While it is described as a potent inhibitor of Myeloperoxidase (MPO), it has also been identified as an antagonist for the adenosine (B11128) A2B receptor and an agonist for the neuropeptide Y-like receptor 7 (NPYLR7). Furthermore, it has served as a synthetic precursor for inhibitors of bacterial DNA polymerase III. This guide will address these multifaceted activities and then delve into the core focus: the biochemical pathways modulated by the inhibition of MPO, a key enzyme in inflammatory and cardiovascular diseases.

Compound Profile: this compound

It is crucial for researchers to be aware of the distinct molecular targets of the compound identified in scientific literature as this compound. The following table summarizes the reported quantitative data for its various activities.

| Target/Activity | Compound Name/Reference | Metric | Value | Cell Line/System |

| Myeloperoxidase (MPO) Inhibition | This compound (Compound 28) | IC50 | 44 nM | Cell-free assay |

| Adenosine A2B Receptor Antagonism | This compound | Ki | 2.15 µM | HEK293 cells (human) |

| Neuropeptide Y-like Receptor 7 (NPYLR7) Agonism | This compound | - | Induces Ca2+ mobilization at 10 µM | HEK293T cells (mosquito receptor) |

| Bacterial DNA Polymerase III Inhibition | Synthetic Intermediate | - | - | Gram-positive bacteria |

This diverse activity profile necessitates careful consideration when interpreting experimental results and designing future studies. The remainder of this guide will focus on the consequences of MPO inhibition by this compound.

Myeloperoxidase (MPO): The Primary Target

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] It is a critical component of the innate immune system's arsenal (B13267) against pathogens.[1]

Physiological Role of MPO: The Halogenation Cycle

During an immune response, neutrophils are recruited to sites of infection or inflammation.[2] Upon activation, MPO is released and catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent antimicrobial agent.[3][4][5] This process, known as the halogenation cycle, is essential for killing a wide range of pathogens.[6] MPO can also utilize other halides and pseudohalides to generate different reactive oxidants.[2]

Caption: The catalytic cycles of Myeloperoxidase (MPO).

Pathological Implications of MPO Activity

While crucial for host defense, the excessive or misplaced activity of MPO is implicated in the pathology of numerous inflammatory diseases.[5] MPO and its reactive products, when released into the extracellular space, can cause significant damage to host tissues, contributing to the progression of cardiovascular and neurodegenerative diseases.[1][6]

Cardiovascular Disease:

-

Endothelial Dysfunction: MPO can impair endothelial function by consuming nitric oxide (NO), a critical vasodilator, thereby reducing its bioavailability.[3][7] This can lead to vasoconstriction and hypertension.

-

Atherosclerosis: MPO promotes atherosclerosis by oxidizing lipoproteins.[8] The oxidation of low-density lipoprotein (LDL) contributes to foam cell formation, a key event in plaque development.[9] MPO can also render high-density lipoprotein (HDL) dysfunctional, impairing its cardioprotective effects.[8][9]

-

Plaque Instability: MPO is found in atherosclerotic plaques and is considered a marker of plaque vulnerability and risk of rupture.[8]

Neuroinflammation:

-

MPO is associated with several neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[6] It contributes to oxidative stress and inflammation within the central nervous system.[10]

COVID-19 Pathophysiology:

-

Elevated MPO levels and activity have been observed in COVID-19 patients, correlating with disease severity.[11] MPO is implicated in the shedding of the endothelial glycocalyx, a protective layer on the surface of endothelial cells, leading to endothelial injury.[11]

Caption: Pathological consequences of extracellular MPO activity.

Biochemical Pathways Affected by this compound

By inhibiting MPO, this compound is expected to modulate the downstream pathological effects of excessive MPO activity.

Reduction of Oxidative Stress

The primary mechanism of action is the reduction of HOCl production.[5] By binding to MPO and inhibiting its catalytic activity, this compound decreases the generation of this potent oxidant, thereby mitigating oxidative damage to surrounding tissues.

Amelioration of Endothelial Dysfunction

In a study related to COVID-19, treatment of patient plasma with 10 µM this compound resulted in an approximate 51-59% decrease in MPO activity.[11] This inhibition led to a significant reduction in the shedding of syndecan-1, a key component of the endothelial glycocalyx, from human aortic endothelial cells (HAECs).[11] This suggests that this compound can protect endothelial integrity by preventing MPO-mediated damage.[11]

Caption: Mechanism of action for this compound in mitigating MPO-mediated pathology.

Experimental Protocols

Inhibition of MPO Activity in COVID-19 Plasma

This protocol is based on the methodology described in a study investigating endothelial glycocalyx shedding.[11]

-

Objective: To determine the effect of this compound on MPO activity in plasma from COVID-19 patients.

-

Materials:

-

Plasma samples from COVID-19 patients and controls.

-

This compound (MedChemExpress).

-

DMSO (vehicle).

-

MPO activity assay kit.

-

-

Procedure:

-

A subset of plasma samples (e.g., from severe, non-severe, and control patients) are selected.

-

This compound is dissolved in DMSO to create a stock solution.

-

The plasma samples are treated with this compound to a final concentration of 10 µM. Control samples are treated with an equivalent volume of DMSO.

-

The samples are incubated under appropriate conditions.

-

MPO activity in both treated and untreated plasma is measured using a commercially available ELISA-based MPO activity assay.

-

The percentage decrease in MPO activity is calculated by comparing the treated samples to the untreated controls.

-

General MPO Inhibition Assay (Cell-Free)

This is a representative protocol for determining the IC₅₀ value of an MPO inhibitor.

-

Objective: To quantify the inhibitory potency of this compound on purified MPO.

-

Materials:

-

Human MPO enzyme.

-

This compound.

-

Assay buffer (e.g., phosphate (B84403) buffer).

-

Hydrogen peroxide (H₂O₂).

-

MPO substrate (e.g., Amplex Red, TMB).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the MPO enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

-

Initiate the reaction by adding a solution containing H₂O₂ and the MPO substrate.

-

Measure the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 6. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myeloperoxidase as a Promising Therapeutic Target after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. optimaldx.com [optimaldx.com]

- 9. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]

MPO-IN-28: A Technical Guide to its Role in Neutrophil-Mediated Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the production of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[1][3] While essential for host defense against pathogens, excessive or misplaced MPO activity contributes significantly to tissue damage and the pathology of numerous inflammatory diseases, including cardiovascular, respiratory, and autoimmune disorders.[4][5] Consequently, the inhibition of MPO has emerged as a promising therapeutic strategy for a wide range of inflammatory conditions.

MPO-IN-28 is a potent inhibitor of myeloperoxidase.[6][7] This technical guide provides a comprehensive overview of the role of this compound in neutrophil-mediated inflammation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

This compound: In Vitro Efficacy

This compound demonstrates significant inhibitory activity against myeloperoxidase in cell-free assays and in biological samples.

| Parameter | Value | Source |

| IC₅₀ (Cell-free assay) | 44 nM | [6][7] |

| Inhibition of MPO activity in human plasma (at 10 µM) | ~51-59% | [8] |

A study investigating the effects of MPO inhibition in the context of COVID-19 demonstrated that 10 µM of this compound reduced MPO activity in plasma samples from convalescent patients by approximately 51-59%.[8] Furthermore, this inhibition of MPO activity was associated with a reduction in the shedding of syndecan-1, a component of the endothelial glycocalyx, from human aortic endothelial cells (HAECs) treated with patient plasma.[8]

The Role of MPO in Neutrophil-Mediated Inflammation

To understand the therapeutic potential of this compound, it is crucial to first delineate the multifaceted role of MPO in neutrophil function and the inflammatory cascade.

MPO Signaling and Effector Functions

Neutrophil activation by various inflammatory stimuli triggers a cascade of intracellular events leading to degranulation, the production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). MPO is a central player in these processes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on neutrophil-mediated inflammation.

Neutrophil Isolation

Objective: To isolate primary human neutrophils from whole blood.

Protocol:

-

Collect whole blood from healthy donors in collection tubes containing an anticoagulant (e.g., EDTA).

-

Perform dextran (B179266) sedimentation to separate erythrocytes from leukocytes.

-

Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge to separate mononuclear cells from granulocytes.

-

Collect the granulocyte pellet and lyse any remaining erythrocytes using a hypotonic solution.

-

Wash the purified neutrophils with a suitable buffer (e.g., PBS) and resuspend in the desired medium for downstream applications.

-

Assess cell purity and viability using a hemocytometer and trypan blue exclusion or flow cytometry.

MPO Activity Assay

Objective: To quantify the enzymatic activity of MPO in biological samples.

Protocol:

-

Prepare samples (e.g., cell lysates, plasma, or purified MPO).

-

Add the sample to a microplate well containing a reaction buffer.

-

To measure MPO-specific activity, a parallel set of samples can be pre-incubated with an MPO inhibitor like this compound.

-

Initiate the reaction by adding a chromogenic substrate (e.g., o-dianisidine or TMB) and hydrogen peroxide (H₂O₂).

-

MPO will catalyze the oxidation of the substrate by H₂O₂, leading to a color change.

-

Measure the absorbance at the appropriate wavelength over time using a microplate reader.

-

Calculate MPO activity based on the rate of change in absorbance, using a standard curve generated with known concentrations of purified MPO.

Neutrophil Degranulation Assay

Objective: To measure the release of granular contents, such as MPO or neutrophil elastase, from activated neutrophils.

Protocol:

-

Isolate neutrophils as described in Protocol 1.

-

Pre-incubate the neutrophils with this compound at various concentrations or a vehicle control.

-

Stimulate the neutrophils with an agonist such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP).[9]

-

After incubation, centrifuge the samples to pellet the cells.

-

Collect the supernatant, which contains the released granular proteins.

-

Quantify the amount of a specific granular enzyme (e.g., neutrophil elastase) in the supernatant using an ELISA or a specific activity assay.

-

Express the results as a percentage of the total enzyme content (obtained by lysing an equivalent number of unstimulated cells) or as a fold change relative to the vehicle-treated control.

NETosis Assay

Objective: To quantify the formation of Neutrophil Extracellular Traps (NETs).

Protocol:

-

Seed isolated neutrophils on a coverslip or in a microplate.

-

Pre-treat the cells with this compound or a vehicle control.

-

Stimulate NETosis with an appropriate inducer, such as PMA.[10][11][12]

-

After the desired incubation time, fix the cells.

-

Quantification by Immunofluorescence:

-

Stain the cells with a cell-impermeable DNA dye (e.g., Sytox Green) to label extracellular DNA and an antibody against a NET-associated protein (e.g., MPO or citrullinated histone H3).

-

Visualize and quantify the area of NETs using fluorescence microscopy.

-

-

Quantification by ELISA:

-

Capture MPO in the supernatant using a specific antibody coated on an ELISA plate.

-

Detect the associated DNA using a labeled anti-DNA antibody.

-

Quantify the MPO-DNA complexes, which are a surrogate marker for NETs.

-

In Vivo Models of Inflammation

Objective: To assess the anti-inflammatory effects of this compound in an acute in vivo model of inflammation.[3][13][14][15]

Protocol:

-

Administer this compound or a vehicle control to rodents (e.g., mice or rats) via a suitable route (e.g., oral gavage or intraperitoneal injection).

-

After a defined pre-treatment period, induce inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw.

-

Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.

-

At the end of the experiment, euthanize the animals and collect the paw tissue.

-

Homogenize the tissue and measure MPO activity (as an index of neutrophil infiltration) and/or levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

Objective: To evaluate the efficacy of this compound in a model of acute lung inflammation.[6][16][17][18][19]

Protocol:

-

Administer this compound or a vehicle control to mice.

-

Induce lung injury by intratracheal or intranasal administration of lipopolysaccharide (LPS).

-

At a specified time point after LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

In the BALF, perform total and differential cell counts to assess neutrophil infiltration.

-

In the lung tissue homogenate, measure MPO activity, and quantify the expression of inflammatory cytokines and chemokines.

-

Perform histological analysis of lung tissue sections to assess the degree of inflammation and tissue damage.

Visualizing the Impact of this compound

The following diagrams illustrate the experimental workflow for evaluating this compound and its logical relationship with neutrophil-mediated inflammation.

Conclusion

This compound is a potent inhibitor of myeloperoxidase, a key enzyme in neutrophil-mediated inflammation. By inhibiting MPO, this compound has the potential to mitigate the detrimental effects of excessive neutrophil activation, including the production of damaging reactive oxygen species and the formation of NETs. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MPO inhibitors in a variety of inflammatory disease settings. Further studies are warranted to fully elucidate the dose-response relationships, in vivo efficacy, and pharmacokinetic profile of this compound.

References

- 1. Frontiers | Released Myeloperoxidase Attenuates Neutrophil Migration and Accumulation in Inflamed Tissue [frontiersin.org]

- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Myeloperoxidase: Regulation of Neutrophil Function and Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myeloperoxidase: a target for new drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]

- 17. The Alleviation of LPS-Induced Murine Acute Lung Injury by GSH-Mediated PEGylated Artesunate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. mdpi.com [mdpi.com]

MPO-IN-28 (CAS 37836-90-1): A Technical Review of its Function as a Myeloperoxidase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MPO-IN-28, with the chemical name N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, is a small molecule that has garnered attention in biomedical research. While initially characterized under a different pharmacological profile, recent studies have highlighted its potent activity as an irreversible inhibitor of myeloperoxidase (MPO). Myeloperoxidase is a critical enzyme in the innate immune system, primarily found in neutrophils.[1] It catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants, which are essential for microbial killing.[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory conditions, including cardiovascular and neurodegenerative diseases, by causing oxidative damage to host tissues.[1]

This technical guide provides a comprehensive literature review of this compound, focusing on its role as a myeloperoxidase inhibitor. It consolidates available quantitative data, details experimental methodologies from key studies, and visualizes relevant pathways and workflows to support further research and development.

It is important for researchers to note that this compound has also been described in the literature as an adenosine (B11128) A2B receptor antagonist (Ki = 2.15 µM) and a neuropeptide Y-like receptor 7 (NPYLR7) agonist.[2] This dual pharmacological profile should be considered when designing experiments and interpreting results. This review, however, will focus exclusively on its well-documented function as an MPO inhibitor.

Quantitative Data

The inhibitory activity of this compound against myeloperoxidase has been quantified in both cell-free and cell-based assays. The available data is summarized below for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Source |

| IC50 | 44 nM | Cell-free assay | Selleck Chemicals[3] |

| % MPO Activity Inhibition | ~51–59% | Colorimetric activity assay (using human plasma) | Teo et al., 2023[4] |

| Concentration for Inhibition | 10 µM | Colorimetric activity assay (using human plasma) | Teo et al., 2023[4] |

Table 2: Cellular Activity of this compound in a Disease Model

| Biological Effect | Assay System | Concentration | Result | Source |

| Reduced Syndecan-1 Shedding | Human Aortic Endothelial Cells (HAECs) treated with convalescent COVID-19 plasma | 10 µM | Statistically significant reduction (p=0.006 in severe COVID-19 plasma group) | Teo et al., 2023[4] |

| No significant effect on Glypican-1 Shedding | Human Aortic Endothelial Cells (HAECs) treated with convalescent COVID-19 plasma | 10 µM | No statistically significant reduction observed | Teo et al., 2023[4] |

Mechanism of Action and Signaling Pathways

Myeloperoxidase exerts its effects through a catalytic cycle that produces potent oxidants. This compound is described as an irreversible inhibitor, suggesting it covalently binds to the enzyme, permanently deactivating it.[4]

MPO Catalytic Cycle

MPO utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into hypochlorous acid (HOCl), a highly reactive oxidant. This process involves several intermediate steps, including the formation of Compound I and Compound II enzyme states.

Caption: The catalytic cycle of Myeloperoxidase (MPO).

Proposed Protective Mechanism of this compound

In inflammatory conditions such as severe COVID-19, elevated MPO levels in the plasma contribute to the shedding of the endothelial glycocalyx, a protective layer on the surface of endothelial cells.[4] This shedding, particularly of components like syndecan-1, leads to endothelial dysfunction. This compound is proposed to mitigate this damage by directly inhibiting MPO activity.

Caption: Protective mechanism of this compound against endothelial damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the study by Teo et al. (2023), which investigated the effect of this compound on endothelial glycocalyx shedding induced by COVID-19 plasma.[4]

MPO Activity Inhibition in Plasma

-

Sample Preparation: Plasma samples from study participants were diluted 1:10.

-

Inhibitor Treatment: Diluted plasma was treated with 10 µM this compound (dissolved in DMSO).[4]

-

Incubation: The mixture was incubated for 60 minutes at room temperature.

-

MPO Activity Measurement: MPO enzyme activity was quantified using a commercial colorimetric activity assay kit (e.g., Abcam, ab105136). The assay measures the amount of MPO required to generate taurine (B1682933) chloramine, which consumes DTNP, with absorbance read at 412 nm.[4]

In Vitro Endothelial Glycocalyx Shedding Assay

-

Cell Culture: Primary Human Aortic Endothelial Cells (HAECs) were cultured on collagen-coated flasks in EGM2-MV medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.[4]

-

Cell Plating: For experiments, HAECs were seeded in 6-well plates at a density of 1 x 10⁵ cells/ml and cultured overnight to ensure confluency.

-

Treatment: Confluent HAECs were treated with convalescent plasma from COVID-19 patients. In the inhibitor-treated groups, the plasma was pre-incubated with 10 µM this compound.[4][5]

-

Incubation: Cells were incubated with the treated plasma for 16 hours.[6]

-

Supernatant Collection: After incubation, the cell culture supernatant was collected.

-

Quantification of Shedding: The concentration of shed syndecan-1 and glypican-1 in the supernatant was quantified using commercial ELISA kits (e.g., Human DuoSet ELISA).[4]

Experimental Workflow Diagram

Caption: Workflow for MPO inhibition and endothelial shedding assays.

Conclusion

This compound is a potent, irreversible inhibitor of myeloperoxidase with demonstrated activity in both enzymatic and cell-based assays.[3][4] The available data, particularly from studies on inflammatory conditions like COVID-19, suggest its potential as a therapeutic agent to mitigate tissue damage caused by excessive MPO activity.[4] Its ability to protect the endothelial glycocalyx highlights a specific mechanism through which it may confer vascular protection.[4]

For researchers and drug developers, this compound serves as a valuable tool compound for investigating the roles of MPO in various pathologies. However, its documented off-target activities on adenosine and neuropeptide Y receptors necessitate careful experimental design, including the use of appropriate controls, to ensure that observed effects are directly attributable to MPO inhibition.[2] Future in vivo studies are required to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of this compound.

References

- 1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

MPO-IN-28: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction